Conformational Stability: meta-Chlorophenyl vs. ortho/para Isomers
Computational analysis using DFT (B3LYP/6–311++G(d,p)) and HF methods demonstrates that meta-chlorophenylboronic acid exhibits conformational stability characteristics distinct from its ortho- and para-isomers. For m-chlorophenylboronic acid, the energy difference between the most stable conformer (anti-syn) and the next higher-energy conformer (syn-syn) is 1.51 kcal/mol at the HF/6–311++G(d,p) level [1]. In contrast, the para-isomer shows a smaller energy gap of 1.44 kcal/mol between corresponding conformers, while the ortho-isomer displays a substantially larger gap of 6.11 kcal/mol due to steric constraints imposed by proximal substitution [1]. This intermediate conformational energy profile of the meta-substituted compound suggests a distinct balance between steric accessibility at the boron center and electronic stabilization, which is not replicated by ortho- or para-chlorophenyl boronic esters.
| Evidence Dimension | Conformational energy difference between most stable and higher-energy conformer (HF/6–311++G(d,p) level) |
|---|---|
| Target Compound Data | 1.51 kcal/mol (m-ClPhBA, anti-syn vs. syn-syn) |
| Comparator Or Baseline | ortho-ClPhBA: 6.11 kcal/mol; para-ClPhBA: 1.44 kcal/mol |
| Quantified Difference | m-ClPhBA energy gap is 0.07 kcal/mol higher than para-isomer and 4.60 kcal/mol lower than ortho-isomer |
| Conditions | HF/6–311++G(d,p) computational level; dihedral angle φ1 (C1-C6–B–O1) scan from 0° to 180° |
Why This Matters
Conformational energy profiles directly correlate with the accessibility of the boron center during transmetalation in Suzuki-Miyaura coupling; the meta-isomer avoids both the excessive steric hindrance of ortho-substitution and the reduced electronic differentiation of para-substitution.
- [1] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Experimental and theoretical investigation of ortho-, meta-, and para-chlorophenylboronic acid derivatives. DOI: Not available; Stanford SearchWorks record. View Source
